molecular formula C12H14F2N4O2S B6771621 N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide

N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide

Cat. No.: B6771621
M. Wt: 316.33 g/mol
InChI Key: YOPJEEIEGLHIOZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a triazole ring, a sulfonamide group, and a difluorophenyl moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N4O2S/c1-8(9-4-5-10(13)11(14)6-9)18(3)21(19,20)12-7-15-16-17(12)2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPJEEIEGLHIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N(C)S(=O)(=O)C2=CN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the triazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Difluorophenyl Moiety: This can be accomplished through a nucleophilic substitution reaction using difluorobenzene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-difluorophenyl)ethyl]-N-methylamine
  • N-[1-(3,4-difluorophenyl)ethyl]-N-ethyl-8-azabicyclo[3.2.1]octan-3-amine

Uniqueness

N-[1-(3,4-difluorophenyl)ethyl]-N,3-dimethyltriazole-4-sulfonamide stands out due to its unique combination of a triazole ring, sulfonamide group, and difluorophenyl moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

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